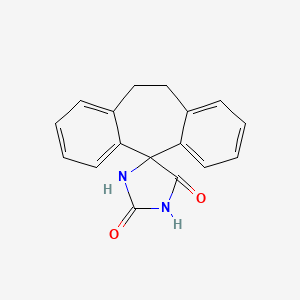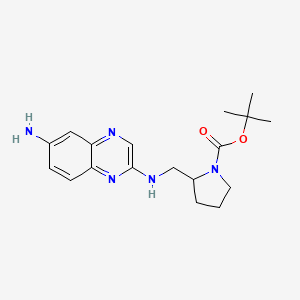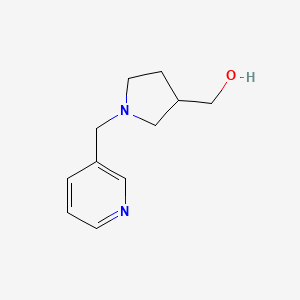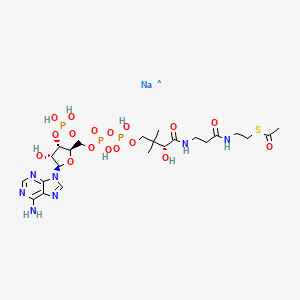![molecular formula C14H22O3 B13969207 Phenol, 4-[(hexyloxy)methyl]-2-methoxy- CAS No. 81995-42-8](/img/structure/B13969207.png)
Phenol, 4-[(hexyloxy)methyl]-2-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4-[(hexyloxy)methyl]-2-methoxy- is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) directly attached to an aromatic hydrocarbon group. This specific compound has a methoxy group (-OCH3) and a hexyloxy group (-OC6H13) attached to the aromatic ring, making it a substituted phenol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[(hexyloxy)methyl]-2-methoxy- typically involves the alkylation of a phenol derivative. One common method is the Williamson ether synthesis, where a phenol reacts with an alkyl halide in the presence of a base. For instance, 4-hydroxy-3-methoxybenzyl alcohol can be reacted with hexyl bromide in the presence of a strong base like sodium hydride (NaH) to form the desired compound.
Industrial Production Methods
On an industrial scale, the production of such compounds often involves continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures higher efficiency and yield. The reaction conditions, such as temperature, pressure, and the choice of solvent, are optimized to maximize the production rate and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 4-[(hexyloxy)methyl]-2-methoxy- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur, where the aromatic ring reacts with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones are the major products formed.
Reduction: Hydroquinones are typically formed.
Substitution: Depending on the electrophile, products like brominated or nitrated phenols can be formed.
Aplicaciones Científicas De Investigación
Phenol, 4-[(hexyloxy)methyl]-2-methoxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Industry: Utilized in the production of various chemical intermediates and as a precursor for more complex molecules.
Mecanismo De Acción
The mechanism by which Phenol, 4-[(hexyloxy)methyl]-2-methoxy- exerts its effects involves its interaction with cellular components. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound can undergo redox reactions, influencing cellular redox states and potentially leading to the formation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death, which is particularly useful in targeting cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 4-ethyl-2-methoxy-: Similar structure but with an ethyl group instead of a hexyloxy group.
4-(Hexyloxy)phenol: Lacks the methoxy group but has the hexyloxy group.
Uniqueness
Phenol, 4-[(hexyloxy)methyl]-2-methoxy- is unique due to the presence of both the methoxy and hexyloxy groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its solubility in organic solvents and its ability to interact with biological targets, making it a valuable compound in various research fields.
Propiedades
Número CAS |
81995-42-8 |
|---|---|
Fórmula molecular |
C14H22O3 |
Peso molecular |
238.32 g/mol |
Nombre IUPAC |
4-(hexoxymethyl)-2-methoxyphenol |
InChI |
InChI=1S/C14H22O3/c1-3-4-5-6-9-17-11-12-7-8-13(15)14(10-12)16-2/h7-8,10,15H,3-6,9,11H2,1-2H3 |
Clave InChI |
HLDUYDHBVPGMRO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOCC1=CC(=C(C=C1)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine](/img/structure/B13969193.png)

![N-[2-[p-Chlorophenylthio]ethyl]-2,4-dihydroxy-3,3-dimethylvaleramide](/img/structure/B13969220.png)

